molecular formula C20H21N7OS B10903823 2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B10903823
M. Wt: 407.5 g/mol
InChI Key: ATJFKFNCARVIQD-YDZHTSKRSA-N
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Description

2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a pyridine moiety, and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Introduction of the Anilinomethyl Group: This step involves the reaction of the triazole intermediate with an aniline derivative under suitable conditions.

    Attachment of the Allyl Group: The allyl group can be introduced via an alkylation reaction.

    Formation of the Acetohydrazide Moiety: This involves the reaction of the triazole intermediate with an acetohydrazide derivative.

    Final Coupling with Pyridine Moiety: The final step involves the coupling of the synthesized intermediate with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group or the anilinomethyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the allyl or anilinomethyl groups.

    Reduction: Reduced derivatives of the triazole ring or pyridine moiety.

    Substitution: Substituted derivatives at the triazole ring or pyridine moiety.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or nanomaterials.

Biology

    Antimicrobial Activity: The compound has potential antimicrobial properties and can be studied for its effectiveness against various bacterial and fungal strains.

    Enzyme Inhibition: The compound can be investigated for its ability to inhibit specific enzymes, which could have therapeutic applications.

Medicine

    Drug Development: The compound can be explored as a lead compound for the development of new drugs, particularly for its potential anticancer or antiviral properties.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Agriculture: The compound can be studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(5-BROMO-2-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
  • 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(2-FURYLMETHYLENE)ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring, pyridine moiety, and acetohydrazide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N7OS

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H21N7OS/c1-2-11-27-18(14-22-17-8-4-3-5-9-17)24-26-20(27)29-15-19(28)25-23-13-16-7-6-10-21-12-16/h2-10,12-13,22H,1,11,14-15H2,(H,25,28)/b23-13+

InChI Key

ATJFKFNCARVIQD-YDZHTSKRSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)CNC3=CC=CC=C3

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)CNC3=CC=CC=C3

Origin of Product

United States

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